molecular formula C10H13NO3 B1380305 Ethyl 2-(2-methoxypyridin-4-yl)acetate CAS No. 847375-45-5

Ethyl 2-(2-methoxypyridin-4-yl)acetate

Cat. No.: B1380305
CAS No.: 847375-45-5
M. Wt: 195.21 g/mol
InChI Key: LYURBJRKWAWIDB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxypyridin-4-yl)acetate is an organic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and an ethyl acetate moiety at the 4-position. Its molecular formula is C₁₀H₁₃NO₃ (calculated molecular weight: 195.22 g/mol). The compound is listed as discontinued by suppliers (CymitQuimica), which may reflect challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

ethyl 2-(2-methoxypyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)7-8-4-5-11-9(6-8)13-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYURBJRKWAWIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methoxypyridin-4-yl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(2-methoxypyridin-4-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxypyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

Ethyl 2-(2-methoxypyridin-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxypyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 2-(2-methoxypyridin-4-yl)acetate belongs to a broader class of ethyl acetate derivatives with heterocyclic substituents. Key structural analogs include:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Ethyl 2-(piperidin-4-yl)acetate Piperidine Ethyl acetate at 4-position C₉H₁₇NO₂ 171.24
Ethyl 2-phenylacetoacetate Benzene α-Acetylphenyl group C₁₂H₁₄O₃ 206.24
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate Imidazole 4-Chlorophenyl, methyl groups C₁₄H₁₄ClN₂O₂ 292.73
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietanyloxy, thioether groups C₁₃H₁₇N₂O₃S₂ 329.42
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Dihydropyrimidinone Butyl, methyl, ketone groups C₁₃H₂₀N₂O₃ 252.31


Key Observations :

  • Heterocyclic Influence: The pyridine ring in the target compound provides aromaticity and basicity, contrasting with the saturated piperidine in or the imidazole in .
  • Substituent Effects : Halogenated analogs (e.g., 4-chlorophenyl in ) exhibit increased lipophilicity compared to the methoxypyridine derivative, which may influence bioavailability.

Physicochemical Properties

Available data for select compounds:

Compound Name Log Po/w Solubility (mg/mL) Hydrogen Bond Acceptors TPSA (Ų)
This compound ~1.2 (estimated) Not reported 4 (estimated) 55.6 (estimated)
Ethyl 2-(piperidin-4-yl)acetate 0.85 25.5 (aqueous) 2 38.3
Ethyl 2-phenylacetoacetate ~2.1 (estimated) Insoluble in water 3 43.4
Ethyl 2-(2-butyl-4-methyl-6-oxo-dihydropyrimidin-5-yl)acetate 1.8 Not reported 4 66.8

Key Observations :

  • Lipophilicity : The target compound’s methoxypyridine group likely results in moderate lipophilicity (Log P ~1.2), lower than the phenylacetoacetate derivative (Log P ~2.1) but higher than the piperidine analog (Log P 0.85) .
  • Polar Surface Area (TPSA) : The pyridine ring and methoxy group increase TPSA (~55.6 Ų), suggesting better solubility than phenylacetoacetate but poorer than piperidine derivatives.

Biological Activity

Ethyl 2-(2-methoxypyridin-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound, with the CAS number 847375-45-5, is a pyridine derivative that has shown potential in various biological assays. Its structure includes a methoxy group at the 2-position of the pyridine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

  • Receptor Binding : The compound acts as a ligand, modulating the activity of various receptors involved in cellular signaling pathways.
  • Enzyme Interaction : It has been observed to inhibit key enzymes in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition of Cancer Cell Lines : In vitro studies demonstrated that this compound inhibits the proliferation of non-small cell lung cancer (NSCLC) cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway. This leads to reduced cell migration and invasion, as well as inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Activity Against MRSA : In a study evaluating various analogues, this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/mL)IC50 (µM)Reference
AnticancerNSCLC Cell LinesN/A27.1
AntimicrobialMRSA12.5N/A
AntifungalCandida spp.>800N/A

Detailed Findings

  • Anticancer Studies : this compound significantly inhibited the growth of NSCLC cells in vitro, indicating its potential as a therapeutic agent in cancer treatment. The mechanism involves disruption of critical signaling pathways that control cell survival and proliferation .
  • Antimicrobial Efficacy : In antimicrobial testing against MRSA, the compound displayed an MIC of 12.5 µg/mL, indicating strong activity compared to traditional antibiotics like vancomycin . However, it showed no significant antifungal activity against Candida species even at high concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-methoxypyridin-4-yl)acetate
Reactant of Route 2
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Ethyl 2-(2-methoxypyridin-4-yl)acetate

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